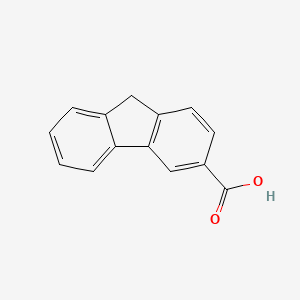

9H-fluorene-3-carboxylic Acid

Description

Significance of Fluorene (B118485) Scaffolds in Organic Synthesis and Functional Materials

The fluorene scaffold, a biphenyl (B1667301) system bridged by a methylene (B1212753) group, possesses a rigid and planar structure with a large π-conjugated system. sioc-journal.cn This endows fluorene derivatives with distinct chemical, physical, and biological activities. entrepreneur-cn.com These properties are readily tunable by introducing various functional groups onto the fluorene ring, making them highly versatile in organic synthesis. sioc-journal.cn

In the realm of functional materials, fluorene derivatives are particularly noted for their applications in:

Organic Light-Emitting Diodes (OLEDs): Their excellent photoelectric properties, such as high fluorescence quantum yields and good charge transport capabilities, make them ideal for use as light-emitting materials or host materials in OLEDs. entrepreneur-cn.comjfe-chem.com Scientists have successfully developed fluorene-based materials that emit different colors, including blue, green, and red. entrepreneur-cn.com

Solar Cells: Fluorene derivatives are utilized as hole transport materials in perovskite solar cells, contributing to improved device efficiency and stability. entrepreneur-cn.com

Polymers and Resins: The fluorene backbone can be incorporated into polymers to create materials with specific electronic and optical properties. jfe-chem.comsmolecule.com

Sensors: The fluorescence of fluorene derivatives can be sensitive to their environment, leading to their use in the development of chemical sensors and biosensors. entrepreneur-cn.com For instance, carboxylic acid-terminated fluorene derivatives have been used to create pH-induced "ON-OFF" fluorescence switching systems. acs.org

Academic Relevance of Carboxylic Acid Derivatives of Fluorene

The introduction of a carboxylic acid group onto the fluorene scaffold, as in 9H-fluorene-3-carboxylic acid, further enhances its utility in academic research. The carboxylic acid functional group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecules.

Carboxylic acid derivatives of fluorene are instrumental as:

Building Blocks in Organic Synthesis: They serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.com For example, 9H-fluorene-9-carboxylic acid is a building block for the synthesis of Lomitapide, a drug used to treat familial hypercholesterolemia. smolecule.com

Probes for Biological Systems: The structural features of fluorene-based carboxylic acids and their derivatives, such as the ability to interact with biological targets, make them subjects of interest in medicinal chemistry. ontosight.aiontosight.ai The carboxylic acid group can be converted to an amide, which can interact with receptors or enzymes. ontosight.ai

Components of Advanced Materials: The carboxylic acid group can be used to anchor fluorene units onto surfaces or to other molecules, facilitating the creation of self-assembled monolayers and other organized molecular structures. The protonation and deprotonation of the carboxylic acid group can also be used to switch the fluorescence of the molecule, a property that has been explored for developing molecular logic functions. acs.org

Historical Context and Evolution of Research on Fluorene Carboxylic Acids

The study of fluorene and its derivatives dates back to the late 19th century. The French chemist Marcellin Berthelot first identified fluorene in 1867. researchgate.net However, significant research into the synthesis and applications of fluorene carboxylic acids is a more recent development, driven by the growing demand for novel organic materials with specific functions.

Early research focused on the fundamental synthesis and characterization of various fluorene carboxylic acid isomers. For instance, an improved synthesis for fluorene-1-carboxylic acid was reported in 1955. acs.org The structural properties of fluorene-1-carboxylic acid, including its hydrogen bonding patterns, were investigated in 1996. georgiasouthern.edu

The evolution of research has been marked by a shift towards exploring the functional applications of these compounds. The development of new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has greatly expanded the library of accessible fluorene derivatives and facilitated the fine-tuning of their properties for specific applications in materials science and medicinal chemistry. acs.org The synthesis of various fluorene derivatives is an active area of research, with new methods and applications being continuously reported. researchgate.net

Data on Fluorene and its Derivatives

| Property | Information |

| Chemical Formula of this compound | C14H10O2 |

| CAS Number of this compound | 92151-76-3 guidechem.com |

| Molecular Weight of this compound | 210.22 g/mol guidechem.com |

| General Applications of Fluorene Derivatives | Organic synthesis, pharmaceuticals, materials science, analytical chemistry. smolecule.com |

| Key Properties of Fluorene Scaffolds | Rigid, planar structure, large π-conjugated system, good photoelectric properties. sioc-journal.cnentrepreneur-cn.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-fluorene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-14(16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRSPZVTTMUNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427946 | |

| Record name | 9H-fluorene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92151-76-3 | |

| Record name | 9H-fluorene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluorene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 9h Fluorene 3 Carboxylic Acid and Its Derivatives

Direct Carboxylation Approaches to 9H-Fluorene-3-carboxylic Acid

The direct introduction of a carboxylic acid group onto the fluorene (B118485) backbone is a primary strategy for the synthesis of this compound.

Palladium-Catalyzed Cyclocarbonylation Strategies

Palladium-catalyzed cyclocarbonylation of o-halobiaryls presents a powerful method for the construction of the fluorenone core, which is a key precursor to fluorene derivatives. This process involves the intramolecular carbonylation of biaryl systems to form the tricyclic fluorenone skeleton. nih.govnih.gov While the direct synthesis of this compound via this method is not extensively documented, the synthesis of 3-substituted fluoren-9-ones is well-established. nih.gov

The general approach involves the reaction of a 3'-substituted-2-iodobiphenyl with carbon monoxide in the presence of a palladium catalyst. nih.gov The resulting 3-substituted fluoren-9-one can then be subjected to reduction of the ketone at the C9 position to yield the corresponding 9H-fluorene derivative. Subsequent functionalization to introduce the carboxylic acid group at the 3-position would be required to obtain the final product.

Research by Larock and Campo demonstrated the synthesis of various substituted fluoren-9-ones from o-halobiaryls. nih.gov The reaction conditions typically involve a palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand such as tricyclohexylphosphine, and a base like cesium carbonate. The reaction proceeds with high yields for a range of substrates bearing both electron-donating and electron-withdrawing groups. sci-hub.se

| Starting Material | Catalyst/Ligand | Conditions | Product | Yield |

| 2-Iodo-3'-methylbiphenyl | Pd(OAc)₂ / PCy₃ | CO (1 atm), Cs₂CO₃, DMF, 110 °C | 3-Methyl-9-fluorenone | High |

| 2-Iodo-3'-methoxybiphenyl | Pd(OAc)₂ / PCy₃ | CO (1 atm), Cs₂CO₃, DMF, 110 °C | 3-Methoxy-9-fluorenone | High |

Functional Group Interconversions on Fluorene Backbones for 3-Substituted Derivatives

Once the this compound is obtained, it can be readily converted into a variety of derivatives through standard functional group interconversions.

Synthesis of Amide Derivatives from this compound

The conversion of this compound to its corresponding amides is a common and important transformation. This can be achieved through various amide coupling protocols. A general and effective method involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride, followed by reaction with a primary or secondary amine.

For example, the synthesis of N-substituted 9H-fluorene-9-carboxamides has been reported, which provides a relevant protocol. google.com The carboxylic acid is first treated with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent to form the highly reactive acid chloride. This intermediate is then reacted with the desired amine in the presence of a base to yield the amide. google.com

A variety of coupling reagents can also be employed to facilitate the direct amidation of the carboxylic acid without the need for prior conversion to an acid chloride. Reagents such as triphenylphosphine (B44618) in the presence of an N-haloimide offer an efficient route to amides under mild conditions. nih.govacs.org

| Carboxylic Acid | Amine | Coupling Reagent/Conditions | Product |

| 9H-Fluorene-9-carboxylic acid | 2,2,2-Trifluoroethylamine hydrochloride | 1. Oxalyl chloride, CH₂Cl₂; 2. Triethylamine | 9-(4-Bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide |

| Benzoic acid | Benzylamine | PPh₃, N-chlorophthalimide, Toluene, rt | N-Benzylbenzamide |

| Benzoic acid | Aniline | PPh₃, N-chlorophthalimide, Toluene, rt | N-Phenylbenzamide |

Esterification Protocols involving this compound

Esterification of this compound is another key transformation for generating derivatives with diverse properties. The Fischer esterification is a classic and widely used method for this purpose. libretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The equilibrium of the reaction can be shifted towards the ester product by removing the water formed during the reaction.

A study on the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates demonstrates a relevant esterification procedure on a fluorene core. mdpi.com While not the exact 3-carboxylic acid, the methodology is directly applicable.

| Carboxylic Acid | Alcohol | Catalyst/Conditions | Product | Yield |

| 2-Benzylidene-1-indanone derived acid | Ethyl acetoacetate | t-BuOK, Toluene, 80 °C, then DDQ, Dioxane | Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate | - |

| 9H-Fluorene-9-carboxylic acid | Methanol | H₂SO₄ (catalytic), Reflux | Methyl 9H-fluorene-9-carboxylate | - |

Strategic Csp³–H Functionalization of 9H-Fluorene for Derivatization

The methylene (B1212753) bridge at the C9 position of the 9H-fluorene core offers a unique site for functionalization through Csp³–H activation.

Acceptorless Dehydrogenation and Borrowing Hydrogen Approaches

Recent advancements in catalysis have led to the development of acceptorless dehydrogenation (AD) and borrowing hydrogen (BH) methodologies for the C(sp³)–H functionalization of 9H-fluorene. rsc.orgresearchgate.netacs.org These strategies provide atom-economical and environmentally benign routes to a wide range of 9-substituted fluorene derivatives.

In the borrowing hydrogen approach, a catalyst temporarily "borrows" hydrogen from an alcohol to generate a reactive carbonyl intermediate in situ. This intermediate then reacts with the nucleophilic C9 position of fluorene, followed by the return of the borrowed hydrogen to complete the catalytic cycle and form the C-C bond, with water as the only byproduct. acs.orgacs.org

Acceptorless dehydrogenation follows a similar principle but can lead to the formation of either alkylated or alkenylated products depending on the reaction conditions and the catalyst used. rsc.org

Various transition metal catalysts, including those based on ruthenium, nickel, and manganese, have been effectively employed for these transformations. researchgate.netacs.org These methods allow for the use of readily available alcohols as alkylating agents. acs.org

| Fluorene Derivative | Alcohol | Catalyst | Method | Product |

| 9H-Fluorene | Benzyl alcohol | [Ru(p-cymene)Cl₂]₂ | Borrowing Hydrogen | 9-Benzyl-9H-fluorene |

| 9H-Fluorene | Various primary alcohols | SNS-Nickel complex | Acceptorless Dehydrogenation/Borrowing Hydrogen | 9-Alkyl/Alkenyl-fluorenes |

| 9H-Fluorene | Secondary alcohols | [Ru(p-cymene)Cl₂]₂ | Acceptorless Dehydrogenation | Tetrasubstituted alkenes |

Transition-Metal Catalyzed Alkylation and Alkenylation of 9H-Fluorene

The functionalization of the C9 position of the 9H-fluorene ring system is a critical step in the synthesis of many of its derivatives. Transition-metal catalysis has emerged as a powerful tool for achieving sp³ C-H alkylation and alkenylation, offering high selectivity and efficiency. These methods often utilize the "borrowing hydrogen" or "hydrogen auto-transfer" concept, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with the fluorene anion before the hydrogen is returned, with water being the only byproduct. nih.govsci-hub.se

Ruthenium (Ru) and Nickel (Ni) complexes have been extensively studied for this purpose. Ligand-free ruthenium catalysis, for example, using the [Ru(p-cymene)Cl₂]₂ complex, effectively catalyzes the C9-alkylation of 9H-fluorene with a wide range of primary and secondary alcohols. nih.govsci-hub.seresearchgate.net This approach is notable for its broad substrate scope and the formation of water as an environmentally benign byproduct. nih.gov Similarly, nickel-catalyzed protocols provide an economical and sustainable alternative, using earth-abundant metals to achieve similar transformations with various alcohols as the alkylating agents. rsc.orgresearchgate.net

Manganese (Mn), another earth-abundant metal, has also been successfully employed in the selective C-alkylation and alkenylation of fluorenes with alcohols. researchgate.net The choice of catalyst and reaction conditions can be tuned to favor either the alkylated or the alkenylated product, providing a versatile tool for synthetic chemists. researchgate.netresearchgate.net

Interactive Table: Comparison of Transition-Metal Catalyzed C9-Alkylation of 9H-Fluorene

| Catalyst System | Alcohol Substrate | Product Yield (%) | Reference |

| [Ru(p-cymene)Cl₂]₂ / t-BuOK | Benzyl alcohol | 92% | nih.govsci-hub.se |

| [Ru(p-cymene)Cl₂]₂ / t-BuOK | 1-Butanol | 85% | nih.gov |

| Ni(OTf)₂ / Ligand / KOBu | Benzyl alcohol | 82% | rsc.orgresearchgate.net |

| Ni(OTf)₂ / Ligand / KOBu | Cyclohexylmethanol | 80% | researchgate.net |

| MnBr(CO)₅ / Ligand / KOBu | Benzyl alcohol | 94% | researchgate.net |

| MnBr(CO)₅ / Ligand / KOBu | 4-Methoxybenzyl alcohol | 92% | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fluorene-based molecules.

Atom economy is a central concept in green chemistry, maximizing the incorporation of atoms from the starting materials into the final product. acs.org Cascade reactions, where multiple bond-forming events occur in a single operation, are prime examples of atom-economical transformations. The synthesis of highly functionalized diazacyclohepta[jk]fluorenes, for instance, has been achieved through a cascade Michael addition/Pictet–Spengler reaction and amidation, with the only loss being a molecule of water and alcohol. acs.org

Furthermore, catalyst-free spontaneous polymerizations of dihaloalkynes and disulfonic acids to create polysulfonates containing fluorene units exhibit 100% atom economy. acs.orgnih.gov These reactions proceed efficiently at room temperature without the need for a metal catalyst or the generation of byproducts, representing a highly efficient and green synthetic route. nih.gov

Replacing volatile and toxic organic solvents with environmentally benign alternatives is a key goal of green chemistry. Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. tandfonline.com A green and efficient one-pot synthesis of 3-amino-1-aryl-8-bromo-2,4-dicyano-9H-fluorenes has been developed using water as the solvent under microwave irradiation. tandfonline.com This method offers significant advantages, including environmental friendliness, shorter reaction times, and a simple workup procedure. tandfonline.com

Solvent-free, or neat, reactions represent another important green methodology. The synthesis of various gem-difluorinated and polyfluoroarylated compounds has been achieved under solvent- and catalyst-free conditions, driven by hydrogen-bond interactions between the reactants. mdpi.com This approach avoids the use of both heavy metal catalysts and volatile organic solvents. mdpi.com Similarly, catalyst-free thermal additions and nickel- or copper-catalyzed reactions have been developed for producing fluorocarbons in the absence of a solvent. acs.org

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. researchgate.netnih.gov While the direct biocatalytic synthesis of this compound is not widely documented, the biotransformation of the parent fluorene molecule has been demonstrated. Fungi such as Armillaria sp. can oxidize fluorene to 9-fluorenone (B1672902) and subsequently cleave the ring. researchgate.net The development of engineered enzymes and biocatalytic platforms offers a promising future for the synthesis of complex fluorinated and non-fluorinated organic molecules. utdallas.edunih.gov

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. mdpi.comcncb.ac.cn This method dramatically reduces reaction times compared to conventional heating, often by orders of magnitude, while increasing product yields. mdpi.com The synthesis of fluorene-based copolymers via Suzuki polycondensation, for example, was accelerated from many hours to just 15-25 minutes under microwave irradiation, with yields exceeding 95%. mdpi.comcncb.ac.cnmdpi.com This rapid and efficient heating is particularly effective for reactions involving polar or ionic intermediates, which are common in the synthesis of fluorene derivatives. mdpi.com

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

| Suzuki Polycondensation of PAF | Conventional (80 °C) | > 24 hours | ~80% | mdpi.comcncb.ac.cn |

| Suzuki Polycondensation of PAF | Microwave (135 °C) | 15 min | >95% | mdpi.comcncb.ac.cn |

| Synthesis of 3-amino-9H-fluorenes | Conventional | 6-7 hours | 72% | tandfonline.com |

| Synthesis of 3-amino-9H-fluorenes | Microwave (100 °C) | 7 min | 88% | tandfonline.com |

| Synthesis of BHEPF | Conventional (160 °C) | 10 min | 33% | researchgate.net |

| Synthesis of BHEPF | Microwave (160 °C) | 10 min | 81% | researchgate.net |

Total Synthesis of Complex Fluorene-Containing Natural Products and Related Structures

The fluorene and fluorenone skeletons are present in a diverse array of natural products with significant biological activities. researchgate.netepa.gov The total synthesis of these complex molecules is a challenging endeavor that drives the development of new synthetic strategies.

Notable examples include the taiwaniaquinoids, kinamycins, and lomaiviticins. researchgate.net The synthesis of nobilone, a fluorenone alkaloid, was achieved using a metal-free oxidative cyclization of a 2-(aminomethyl)biphenyl precursor. uni-muenchen.de This approach highlights the power of modern synthetic methods to construct complex polycyclic aromatic systems. Other important fluorene-containing natural products that have been the subject of total synthesis efforts include gracilamine and hirsutellones. researchgate.net The development of efficient synthetic routes, such as the [6π+2π]-cycloaddition to form azabicyclo frameworks, provides access to novel structures and analogues of natural products for further study. researchgate.net These synthetic efforts not only provide access to rare and potent compounds but also spur innovation in synthetic methodology. uni-muenchen.deresearchgate.net

Reactivity and Mechanistic Investigations of 9h Fluorene 3 Carboxylic Acid

Decarboxylation Pathways and Radical Intermediates of Fluorene (B118485) Carboxylic Acids

The decarboxylation of aryl carboxylic acids, including fluorene-based structures, is a key transformation for generating aryl radical intermediates. osti.gov These radicals are highly versatile and can participate in a variety of subsequent bond-forming reactions. osti.gov While the direct decarboxylation of unactivated aryl carboxylic acids can be challenging due to high oxidation potentials, several catalytic methods have been developed to facilitate this process under milder conditions. rsc.orgresearchgate.net

One prominent strategy involves photoredox catalysis, where visible light mediates the formation of the radical species. princeton.edu For instance, a process utilizing a photocatalyst can initiate the decarboxylation of an aryl carboxylic acid to form an aryl radical, which can then be trapped by a halogen atom source to yield aryl halides. osti.gov Another approach employs ligand-to-metal charge transfer (LMCT), where irradiation of a metal-carboxylate complex (e.g., with copper) induces an inner-sphere single electron transfer, leading to decarboxylation and the formation of the key aryl radical intermediate. osti.govrsc.org This method avoids the need for pre-functionalized substrates and provides a pathway for diverse functionalizations. rsc.org

Silver-catalyzed methods have also been shown to be effective for the decarboxylative fluorination of carboxylic acids. nih.gov In these systems, a proposed catalytic cycle involves the generation of a high-valent silver-fluoride species which, after a single electron transfer, produces a carboxyl radical that readily loses CO2 to form the desired alkyl or aryl radical. nih.gov

Exploration of Reaction Mechanisms in Csp3–H Functionalization of Fluorene

The C9 position of the fluorene core contains two C(sp³)–H bonds that are significantly more acidic than typical alkane C-H bonds, making this site a prime target for functionalization. The alkylation of this position is often achieved through a "borrowing hydrogen" or "acceptorless dehydrogenation" mechanism. rsc.orgresearchgate.net

This process, frequently catalyzed by transition metals like nickel or ruthenium, typically involves the following steps:

Dehydrogenation: The alcohol reactant is first dehydrogenated by the metal catalyst to form an aldehyde or ketone intermediate. researchgate.net

Condensation: The fluorenyl anion, formed by deprotonation of the C9 position by a base, undergoes a condensation reaction with the in situ-generated carbonyl compound.

Dehydration: The resulting alcohol intermediate is dehydrated to form a fluorenylidene alkene.

Hydrogenation: The metal-hydride species, formed during the initial dehydrogenation of the alcohol, hydrogenates the alkene intermediate to yield the final C9-alkylated fluorene product. rsc.org

Control experiments and kinetic studies support the involvement of an unsaturated intermediate in this pathway. rsc.orgresearchgate.net This catalytic cycle effectively uses alcohols as alkylating agents, with water being the only byproduct, representing a green and atom-economical approach. researchgate.net Radical pathways have also been implicated in certain C(sp³)–H functionalization reactions of fluorene derivatives, particularly in peroxidation reactions. researchgate.net

Mechanisms for C9-H Functionalization of Fluorene| Mechanism | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Borrowing Hydrogen / Acceptorless Dehydrogenation | Ni or Ru complexes, Base (e.g., KOH, KOBut), Alcohol | Involves alcohol dehydrogenation, condensation, and subsequent hydrogenation of an alkene intermediate. Water is the primary byproduct. | rsc.orgresearchgate.net |

| Radical Pathway (Peroxidation) | (NNN)FeCl₂ complex | Used for the C-H peroxidation of 9-alkyl-9H-fluorenes, proceeding through a radical mechanism. | researchgate.net |

Electrophilic and Nucleophilic Reactivity at Fluorene Core Positions

The reactivity of the fluorene core can be predicted using computational chemistry. Molecular Electrostatic Potential (MEP) maps and Fukui functions (often visualized through a dual descriptor) are powerful tools for identifying sites susceptible to electrophilic or nucleophilic attack. nih.govacs.orgchemmethod.com

Nucleophilic Sites: For a typical fluorene structure, MEP analysis shows negative potential (electron-rich regions, often colored red) located on the aromatic rings, making them the primary sites for electrophilic attack. chemmethod.com The C9 carbon, after deprotonation, becomes a potent nucleophile.

Electrophilic Sites: Positive potential (electron-poor regions, colored blue) is generally found around the hydrogen atoms of the molecule. chemmethod.com In derivatives like fluorenone, the carbonyl carbon becomes a strong electrophilic center. nih.govacs.org The dual descriptor analysis can further refine this by simultaneously mapping both electrophilic and nucleophilic sites, confirming, for example, the electrophilicity of a protonated ketone carbon and identifying the specific nucleophilic carbons on the aromatic rings. nih.govacs.org

This differential reactivity allows for selective modifications. For instance, electrophilic aromatic substitution would likely occur on the phenyl rings, while nucleophilic addition or substitution would be directed at the C9 position after activation.

C–H Activation Processes in the Context of Fluorene Carboxylic Acid Synthesis

The synthesis of the fluorene carboxylic acid framework itself can be achieved through modern C–H activation strategies. These methods create the core structure by forming key C-C bonds from readily available precursors, often in a single step.

One such method is the rhodium-catalyzed oxidative dimeric cyclization of aromatic acids. nih.gov This process involves a carboxylate-directed twofold C-H activation followed by an intramolecular cyclization to construct the fluorenone-4-carboxylic acid skeleton. nih.gov Similarly, palladium catalysis can be used for the synthesis of fluorenones via ortho-directed C-H activation followed by cyclization. sci-hub.se These reactions often require a directing group to guide the metal catalyst to the correct C-H bond for activation and subsequent annulation. sci-hub.se While these examples yield fluorenone carboxylic acids, they represent a powerful strategy for assembling the fundamental core structure, which can be further modified to produce 9H-fluorene-3-carboxylic acid.

Chemo- and Regioselectivity in Derivatization Reactions

Achieving chemo- and regioselectivity in the derivatization of this compound is essential for synthesizing specific target molecules. The molecule possesses several distinct reactive sites: the carboxylic acid proton, the C9 methylene (B1212753) protons, and the aromatic C-H bonds.

Carboxylic Acid Group: Standard esterification or amidation reactions can selectively modify the carboxyl group without affecting the rest of the molecule.

C9 Methylene Group: As discussed, the C9 position is readily deprotonated and alkylated with high selectivity due to its enhanced acidity. researchgate.net

Aromatic Core: Selective functionalization of the aromatic rings, such as halogenation, requires controlling the regioselectivity. The electronic properties of the existing carboxyl group and the fluorene system itself will direct incoming electrophiles. For example, bromomethylation can be directed regioselectively to the C9 position using paraformaldehyde and HBr, avoiding substitution on the aromatic rings. smolecule.com In other cases, the presence of specific substituents can direct cross-coupling reactions to the 2- and 7-positions. smolecule.com Nickel-catalyzed dicarbofunctionalization has been demonstrated with substrates like 3-bromo-9H-fluorene, showing excellent chemoselectivity for the C-Br bond over other positions. nih.gov

Protocols using heterogeneous catalysts, such as copper powder, have also been developed for chemo- and regioselective C(sp³)–H activation, allowing for specific transformations while enabling catalyst recycling. nih.gov The choice of catalyst, directing group, and reaction conditions is therefore paramount in steering the reaction towards the desired isomer with high selectivity. sci-hub.seacs.org

Advanced Functionalization Strategies for 9h Fluorene 3 Carboxylic Acid Scaffolds

Site-Selective Derivatization for Diverse Molecular Architectures

The functionalization of 9H-fluorene-3-carboxylic acid and its derivatives at specific positions is a key strategy for creating a wide array of molecular architectures with tailored properties. The fluorene (B118485) core possesses multiple reactive sites that can be selectively targeted for modification. researchgate.net

The carboxylic acid group at the 3-position serves as a versatile handle for various transformations. smolecule.com It can direct the functionalization of the fluorene ring system and can be converted into other functional groups, such as esters and amides, allowing for the attachment of diverse molecular fragments. smolecule.com For instance, the carboxylate group can direct C-H bond functionalization to introduce new substituents at specific locations on the aromatic rings. researchgate.net

Furthermore, the C9 position of the fluorene ring is particularly reactive and susceptible to functionalization. smolecule.com This position can be readily alkylated or arylated to introduce substituents that can significantly influence the electronic and steric properties of the molecule. The combination of modifications at the C3 and C9 positions, along with potential substitutions on the aromatic rings, allows for the generation of a vast library of fluorene-based compounds with diverse three-dimensional structures.

Recent research has demonstrated the synthesis of various functionalized fluorene derivatives, including those with multi-addressable properties and those designed for applications in materials science and as fluorescent sensors. researchgate.netresearchgate.net These examples highlight the importance of site-selective derivatization in tuning the characteristics of the fluorene scaffold for specific applications.

Introduction of Fluorine Substituents as Bioisosteres for Carboxylic Acids

The introduction of fluorine atoms or fluorine-containing groups into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. researchgate.net Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. researchgate.netbeilstein-journals.org

In the context of this compound, replacing the carboxylic acid group with a fluorinated bioisostere can lead to molecules with improved drug-like properties. drughunter.com Bioisosteric replacement is a strategy used to modify a lead compound to improve its physicochemical and biological properties while maintaining its primary biological activity. drughunter.comsci-hub.se

Fluorinated functional groups, such as the trifluoromethyl (CF3) or difluoromethylene (CF2) group, are often considered bioisosteres of the carboxylic acid moiety. researchgate.netrsc.org These groups can mimic the steric and electronic properties of a carboxylic acid, potentially leading to similar or enhanced interactions with biological targets. researchgate.net For example, the CF2 group is a known bioisostere for an oxygen atom or a carbonyl group. researchgate.net

The synthesis of fluorinated fluorene derivatives has been an area of active research. rsc.org The introduction of fluorine can be achieved through various synthetic methods, including nucleophilic fluorination reactions. beilstein-journals.org The strategic placement of fluorine on the fluorene scaffold can influence its properties in a predictable manner, allowing for the fine-tuning of its biological activity. selvita.com

Recent studies have explored the structure-property relationships of fluorinated carboxylic acid bioisosteres, providing valuable insights for designing new fluorene-based compounds with optimized properties. nih.gov

Synthesis of Polycyclic and Heterocyclic Systems Incorporating Fluorene Carboxylic Acid Moieties

The fluorene-3-carboxylic acid framework serves as a valuable building block for the synthesis of more complex polycyclic and heterocyclic systems. These larger, fused-ring structures often exhibit unique photophysical and electronic properties, making them attractive targets for materials science and medicinal chemistry.

One common strategy involves the intramolecular cyclization of appropriately functionalized fluorene-3-carboxylic acid derivatives. For example, intramolecular Friedel–Crafts acylation can be used to construct fluorenones, which are important intermediates for a variety of fluorene derivatives. mdpi.com Furthermore, tandem reactions involving biaryl triazenes can lead to the formation of fluorene derivatives. vulcanchem.com

The synthesis of polycyclic aromatic hydrocarbons incorporating the fluorene unit has been achieved through methods like Suzuki coupling followed by cyclization reactions. acs.org These reactions allow for the construction of extended π-conjugated systems with potential applications in organic electronics.

The incorporation of fluorene-3-carboxylic acid into heterocyclic systems is another important area of research. Fluorene derivatives can be used to synthesize a variety of heterocyclic compounds, including those containing nitrogen, sulfur, and oxygen. researchgate.net For instance, fluorene-based starting materials can be used to create spiro-heterocyclic systems and other complex architectures. mdpi.comrsc.org The synthesis of such compounds often involves multi-component reactions or sequential reaction cascades. nih.govwhiterose.ac.uk

Recent advancements in synthetic methodologies, such as fluorous synthesis, have provided efficient ways to construct complex heterocyclic systems. nih.gov These methods often involve the use of phase tags to simplify purification, enabling the rapid generation of diverse compound libraries. nih.gov

Post-Synthetic Modifications and Chemical Transformations of Fluorene-3-carboxylic Acid Derivatives

Once a functionalized fluorene-3-carboxylic acid derivative has been synthesized, it can undergo a variety of post-synthetic modifications and chemical transformations to further diversify its structure and properties. These transformations can target the carboxylic acid group, the fluorene backbone, or any other functional groups present in the molecule.

The carboxylic acid functionality is a key site for post-synthetic modification. It can be readily converted into esters, amides, or other derivatives through standard coupling reactions. smolecule.com This allows for the attachment of a wide range of substituents, including polymers, biomolecules, and other functional moieties. The carboxylic acid can also be reduced to a primary alcohol, providing another point for further functionalization. smolecule.com

The fluorene ring system itself can be modified through various reactions. For example, electrophilic aromatic substitution reactions can be used to introduce additional substituents onto the aromatic rings. researchgate.net Furthermore, the C9 position can be functionalized after the initial synthesis, allowing for the introduction of new groups that can modulate the molecule's properties. smolecule.com

Protecting group strategies are often employed during the synthesis and post-synthetic modification of fluorene-3-carboxylic acid derivatives. rsc.orgorganic-chemistry.org Protecting groups are used to temporarily block reactive functional groups, allowing for selective reactions to be carried out at other positions in the molecule. organic-chemistry.org A variety of protecting groups are available for carboxylic acids, amines, and other functional groups commonly found in fluorene derivatives. researchgate.netnih.gov The choice of protecting group depends on the specific reaction conditions and the desired final product. The development of orthogonal protecting group strategies, where multiple protecting groups can be removed selectively under different conditions, is particularly important for the synthesis of complex molecules. rsc.orgorganic-chemistry.org

Recent research has focused on developing novel protecting groups and deprotection strategies to improve the efficiency and selectivity of these transformations. rsc.orgrsc.org These advancements are crucial for the synthesis of complex and highly functionalized fluorene-3-carboxylic acid derivatives for a wide range of applications.

Applications in Advanced Materials Science Research

Design and Synthesis of Fluorene-Based Organic Semiconductors and Light-Emitting Diodes (OLEDs/LEDs)

Derivatives of 9H-fluorene are instrumental in the development of organic semiconductors and the fabrication of organic light-emitting diodes (OLEDs). The fluorene (B118485) moiety provides a rigid and highly conjugated backbone, which is essential for efficient charge transport and luminescence.

Fluorene-based polymers are a significant class of materials for OLEDs, valued for their high fluorescence quantum efficiency and thermal stability. researchgate.net These polymers can be chemically modified to tune their electronic and optical properties. For instance, introducing different functional groups at the 9-position of the fluorene ring can alter the polymer's solubility and film-forming characteristics without significantly affecting its electronic properties. wku.edu This allows for the production of solution-processable materials suitable for large-area device fabrication.

The carboxylic acid group in 9H-fluorene-3-carboxylic acid serves as a versatile handle for synthesizing more complex fluorene-based structures. For example, it can be used as a monomer in the preparation of conjugated polymers with tailored electrical and optical properties for applications in OLEDs and organic solar cells. smolecule.com Furthermore, fluorene derivatives are recognized for their excellent photophysical properties, making them suitable for use in OLEDs.

| Application | Key Feature of Fluorene Moiety | Reference |

| Organic Semiconductors | Rigid and conjugated backbone for efficient charge transport. | alfa-chemical.com |

| OLEDs | High fluorescence quantum efficiency and thermal stability. | researchgate.net |

| Solution-Processable Materials | Chemical modification at the 9-position for improved solubility. | wku.edu |

| Conjugated Polymers | Carboxylic acid group enables synthesis of tailored polymers. | smolecule.com |

Utilization as Hole-Transport Materials in Photovoltaic Cells

In the realm of photovoltaics, particularly perovskite solar cells (PSCs), fluorene derivatives have emerged as promising hole-transport materials (HTMs). The primary role of an HTM is to efficiently extract and transport holes from the light-absorbing perovskite layer to the electrode, a critical process for high power conversion efficiency (PCE).

The introduction of fluorene units into the molecular structure of HTMs has been shown to improve both charge mobility and the photovoltage of PSCs. rsc.org For instance, a novel small molecule HTM incorporating a 9,9-dimethyl-9H-fluoren-2-yl group achieved a remarkable PCE of 19.7% with a high photovoltage of 1.11 V in a CH3NH3PbI3-perovskite solar cell. rsc.org

The design of effective HTMs requires careful tuning of their highest occupied molecular orbital (HOMO) energy levels to align with the valence band of the perovskite and the work function of the electrode. whiterose.ac.ukmdpi.com The carboxylic acid functionality of this compound can be utilized to anchor the HTM to the surface of the transparent conductive oxide (TCO) electrode, promoting a self-assembled monolayer (SAM) that facilitates efficient hole extraction. mdpi.comgoogle.com This approach minimizes parasitic absorption and reduces material consumption. google.com

Development of Polymeric Materials Incorporating this compound Derivatives

The incorporation of this compound and its derivatives into polymeric structures has led to the development of materials with a wide array of desirable properties, including high refractive index, thermal stability, and specific electronic characteristics. acs.org

Fluorene-based polymers (FBPs) are noted for their exceptional thermal and optical properties. The rigid cardo structure of fluorene contributes to a high glass transition temperature and excellent thermal stability in the resulting polymers. acs.org The synthesis of these polymers often involves step-growth polymerization between fluorene-containing monomers, such as those derived from this compound, and other co-monomers. acs.org

For example, a dicarboxylic acid fluorene monomer was synthesized in a two-step process, starting from the coupling of 4,4'-(9H-fluorene-9,9-diyl)diphenol with bromomethyl acetate (B1210297), followed by hydrolysis to yield the diacid monomer. acs.org This monomer can then be polymerized to create polyesters with high refractive indices. Furthermore, metallosupramolecular polymers have been synthesized using a fluorene-dicarboxylic acid ligand, demonstrating the versatility of these building blocks in creating complex polymeric architectures. nih.gov

Aggregation-Induced Emission (AIE) Active Luminogens and Fluorescent Probes

Derivatives of 9H-fluorene have been at the forefront of research into aggregation-induced emission (AIE). AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. acs.org This property is highly desirable for applications in sensing, imaging, and light-emitting devices.

The AIE effect in fluorene-based molecules is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. nih.govfrontiersin.org In dilute solutions, the excited state energy is often dissipated through non-radiative pathways involving molecular rotations and vibrations. However, in the aggregated state, these motions are sterically hindered, forcing the excited state to decay radiatively, leading to strong fluorescence. frontiersin.org

Researchers have designed and synthesized various fluorene derivatives that exhibit AIE. For instance, compounds incorporating a fluorene moiety and a -CH=C(CN)(COOR) group have been shown to display AIE properties in mixtures of a good solvent like THF and a poor solvent like water. mdpi.com The rational design of these molecules, often involving the incorporation of electron-donating or electron-withdrawing groups, can modulate their AIE characteristics and their sensitivity as fluorescent probes for detecting specific analytes, such as cyanide ions. semanticscholar.org

Supramolecular Assembly and Self-Organization of Fluorene Carboxylic Acid Derivatives

The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of nanoscience and molecular engineering. Fluorene carboxylic acid derivatives are excellent candidates for supramolecular assembly due to the interplay of various non-covalent interactions.

The carboxylic acid group is a key player in directing the self-assembly process through the formation of robust hydrogen bonds. Typically, carboxylic acid moieties form cyclic dimers via O–H···O interactions. In concert with π-π stacking interactions between the planar fluorene cores, these hydrogen bonds can lead to the formation of extended supramolecular networks, such as layered or columnar structures.

The "butterfly-shaped" tetracarboxylic acid, [9,9'-methylene-bis(9-methylfluorene-2,7-dicarboxylic acid)], demonstrates how the molecular geometry influences the resulting supramolecular architecture. researchgate.net The torsional dynamics of the fluorene units play a crucial role in the solid-state fluorescent properties of both the molecule itself and its supramolecular assemblies. researchgate.net By carefully designing the molecular structure, it is possible to control the packing motifs and, consequently, the material's properties.

Contributions to Catalysis and Ligand Design

Development of Fluorene-3-carboxylic Acid Derived Ligands for Metal Catalysis

The development of ligands derived from specific isomers of fluorene (B118485) carboxylic acid is a nuanced field. While there is substantial research on ligands derived from other fluorene carboxylic acids, such as 9-oxo-9H-fluorene-1-carboxylic acid and 9,9-bis(4-carboxyphenyl)fluorene, the direct utilization of 9H-fluorene-3-carboxylic acid in the synthesis of ligands for metal catalysis is not extensively reported. epa.govrsc.org

Theoretically, the carboxylate group at the 3-position of the fluorene ring system could serve as an effective coordinating moiety for a variety of metal centers. The planarity and aromaticity of the fluorene backbone could also play a crucial role in the electronic properties and stability of the resulting metal complexes. The potential for π-stacking interactions and the ability to modify the fluorene ring at other positions could allow for the fine-tuning of ligand properties for specific catalytic applications. However, without concrete examples in the literature, the development of this compound-derived ligands remains a prospective area for future research.

Application in Photoredox Catalysis and Photoinduced Reactions

The photophysical properties of the fluorene scaffold make its derivatives attractive candidates for applications in photoredox catalysis. Fluorene and its derivatives are known for their strong fluorescence and ability to participate in photoinduced electron transfer processes. While there is research on the use of 9-fluorenone-based porous organic polymers in photoredox catalysis, specific studies detailing the application of this compound in this context are not readily found.

The electronic nature of the carboxylic acid substituent at the 3-position could influence the photophysical properties of the fluorene core, potentially affecting its excited-state redox potentials and its efficacy as a photocatalyst. Future investigations could explore how the position of the carboxylic acid group on the fluorene ring impacts its performance in photoinduced reactions compared to other fluorene-based photocatalysts.

Exploitation as Components in Coordination Polymers for Catalytic Applications

Coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed from organic ligands and metal ions have garnered significant interest for their applications in catalysis, owing to their high surface areas and tunable structures. Various fluorene-dicarboxylic acids have been successfully employed as building blocks for CPs. rsc.orgresearchgate.netrsc.org For instance, 9,9-bis(4-carboxyphenyl)fluorene and 9,9-dimethylfluorene-2,7-dicarboxylic acid have been used to construct CPs with interesting structural topologies and properties. rsc.orgrsc.org

However, the use of this compound as a linker in the synthesis of coordination polymers for catalytic applications is not prominently featured in the literature. As a monofunctional carboxylic acid, it would likely serve as a modulating ligand rather than a primary building block for extended frameworks. Its incorporation could influence the porosity, stability, and ultimately the catalytic activity of the resulting coordination polymer. Research into the synthesis and catalytic properties of CPs incorporating this compound could reveal novel materials with tailored functionalities. For example, cadmium(II) coordination polymers derived from 9H-carbazole-2,7-dicarboxylic acid have demonstrated catalytic activity in Knoevenagel condensation reactions, suggesting that fluorene-based CPs could also exhibit catalytic properties. nih.gov

Impact in Medicinal Chemistry Research

9H-Fluorene-3-carboxylic Acid as a Scaffold for Novel Drug Discovery

In drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be attached to create a library of new compounds with diverse biological activities. The this compound molecule is an exemplary scaffold due to several key features. Its tricyclic system is rigid and flat, which can reduce the conformational flexibility of a drug candidate. This rigidity can lead to more specific binding to a biological target, potentially increasing potency and reducing off-target side effects.

The fluorene (B118485) nucleus is present in numerous bioactive molecules, and its derivatives have been investigated for the treatment of a wide range of conditions, including infectious, metabolic, and cardiovascular diseases. nih.gov The carboxylic acid group at the 3-position serves as a crucial chemical handle. It allows for the straightforward formation of amides, esters, and other functional groups, enabling chemists to systematically modify the parent structure. This process, known as derivatization, is fundamental to exploring the structure-activity relationship (SAR) of a compound series, which is the correlation between a molecule's chemical structure and its biological activity. The fluorene framework is recognized as an important structural component in the development of new pharmacophores—the essential molecular features responsible for a drug's pharmacological activity. mdpi.com

Investigation of Antidiabetic and Antiarrhythmic Properties of Derivatives

The fluorene core has been identified as a promising structure for developing agents to treat metabolic and cardiovascular diseases. nih.gov While research specifically detailing the antidiabetic and antiarrhythmic properties of this compound derivatives is limited, a closely related isomer, fluorene-9-carboxylic acid, is documented as a key intermediate in the synthesis of certain antidiabetic and antiarrhythmic drugs. google.com This suggests that the fundamental fluorene structure possesses inherent properties that are favorable for interacting with biological targets relevant to these conditions, such as ion channels or metabolic enzymes.

For instance, the development of antiarrhythmic agents often involves targeting specific potassium channels in the heart. eco-vector.com The rigid structure of the fluorene scaffold could serve as an anchor to position functional groups in the correct orientation to interact with these channels. Similarly, in the context of diabetes, molecules that can modulate the activity of receptors like peroxisome proliferator-activated receptor (PPAR) are of great interest. mdpi.com The potential for the fluorene scaffold to be adapted for these targets makes it an area of ongoing interest for medicinal chemists.

Exploration of Anticancer and Antimicrobial Activities of Fluorene Carboxylic Acid Conjugates

The versatility of the fluorene scaffold is clearly demonstrated in the development of novel anticancer and antimicrobial agents. By conjugating the fluorene carboxylic acid core with other heterocyclic motifs, researchers have created potent compounds with significant biological activity.

In the realm of antimicrobial research, various fluorene derivatives have shown promising activity against both planktonic (free-floating) and biofilm-embedded microbes. nih.gov O-aryl-carbamoyl-oxymino-fluorene derivatives, for example, have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.156 to 10 mg/mL against various pathogens. nih.gov The nature of the substituents on the fluorene ring system has been shown to influence the antimicrobial spectrum; for instance, the presence of electron-withdrawing chlorine atoms can enhance activity against Staphylococcus aureus. nih.gov

| Compound Type | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| O-aryl-carbamoyl-oxymino-fluorene | Various Bacteria/Fungi | 0.156–10 mg/mL | nih.gov |

| Fluorenyl-hydrazonothiazole derivative (2a) | B. subtilis | Significant Inhibition Zone (20.3 ± 0.6 mm) | researchgate.net |

| Fluorenyl-hydrazonothiazole derivative (2b) | C. albicans | Significant Inhibition Zone (30.3 ± 0.6 mm) | researchgate.net |

| Chlorine-substituted O-aryl-carbamoyl-oxymino-fluorene (1d) | S. aureus | 0.156 mg/mL | nih.gov |

Similarly, fluorene-based compounds have been evaluated for their anticancer potential. Studies have shown that certain derivatives can inhibit the proliferation of tumor cells. nih.gov For example, thiazole-based copper complexes containing a fluorene moiety have demonstrated cytotoxicity against breast cancer cell lines (MCF7), with some compounds showing IC₅₀ values (the concentration required to inhibit 50% of cell growth) as low as 82.64 µM. mdpi.com The research indicates a degree of selectivity, with these compounds being less toxic to non-tumorigenic cell lines. mdpi.com

| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| O-aryl-carbamoyl-oxymino-fluorene derivatives | Various Tumor Cells | Inhibits Proliferation | nih.gov |

| Copper Complex of Thiazole-Fluorene Derivative (Cu(L3)Cl2) | MCF7 (Breast Cancer) | 82.64 µM | mdpi.com |

| Pterostilbene-Chalcone-Fluorene Hybrid (4i) | OECM-1 (Oral Cancer) | 9.62 µM | mdpi.com |

Enzyme Inhibition Studies and Modulation of Biological Pathways

A primary strategy in modern drug design is the inhibition of specific enzymes that are critical for the progression of a disease. The this compound scaffold has been successfully employed to create potent enzyme inhibitors. A notable example is in the development of antivirals, particularly for Hepatitis C Virus (HCV). Symmetrically substituted 2,7-diaminofluorene (B165470) derivatives have been designed to target the HCV non-structural protein 5A (NS5A). nih.govnih.gov NS5A is a viral phosphoprotein essential for HCV RNA replication, making it a prime target for therapeutic intervention. The planar fluorene core acts as a rigid scaffold to correctly orient prolinamide side chains, which then interact with the enzyme, leading to potent inhibition at picomolar concentrations. nih.govresearchgate.net

Beyond viral enzymes, fluorene derivatives have been investigated as inhibitors of other key enzymes. For example, in anticancer research, the enzyme dihydrofolate reductase (DHFR) is a common target. Molecular docking studies on some anticancer fluorene-based azetidinones and thiazolidinones have identified DHFR as a potential biological target, indicating that these compounds may exert their cytotoxic effects by interfering with the folate metabolic pathway, which is crucial for cancer cell proliferation.

Physicochemical Property Optimization for Enhanced Drug-Likeness and Bioavailability

For a compound to be a successful oral drug, it must possess a balanced set of physicochemical properties, often referred to as "drug-likeness." These properties, which include solubility, permeability, and metabolic stability, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The this compound scaffold, while a good starting point, often requires modification to optimize these properties.

The carboxylic acid group, while useful for synthesis and target interaction, can present challenges for oral bioavailability due to its potential for ionization at physiological pH, which can limit its ability to cross cell membranes. Medicinal chemists employ several strategies to address this, such as converting the carboxylic acid to an ester or an amide, which can act as a prodrug that is converted back to the active carboxylic acid inside the body. Furthermore, modifications to other parts of the fluorene scaffold can fine-tune properties like lipophilicity (fat-solubility), which is a critical factor in drug absorption. Computational tools are often used to predict properties like the partition coefficient (LogP), and researchers aim to keep these values within a range defined by guidelines such as Lipinski's Rule of Five. researchgate.net Indeed, studies on some fluorenyl-hydrazonothiazole derivatives have shown that they can be designed to satisfy these rules, indicating good potential for oral bioavailability. researchgate.net

Design of Hepatitis C Virus Inhibitors and Related Therapeutic Agents

One of the most successful applications of the fluorene scaffold has been in the design of direct-acting antivirals against the Hepatitis C Virus (HCV). nih.gov Researchers have developed highly potent NS5A inhibitors based on a symmetric 2,7-diaminofluorene core. nih.govresearchgate.net These compounds are often designed as analogs of existing drugs like Daclatasvir, but the fluorene core provides a more rigid and planar structure compared to the benzidine (B372746) moiety in earlier inhibitors. nih.gov

Structure-activity relationship (SAR) studies have revealed that picomolar inhibitory activity can be achieved by attaching specific amino acid residues and terminal carbamate (B1207046) groups to the fluorene scaffold via prolinamide linkers. nih.gov For instance, Compound 26, a symmetric fluorene derivative, exhibited an effective concentration (EC₅₀) of 36 pM against HCV genotype 1b, demonstrating the remarkable potency that can be achieved with this scaffold. nih.govnih.gov Further studies have shown that modifications to the alkyl chains at the C9 position of the fluorene ring can also modulate the antiviral activity against different HCV genotypes and even against drug-resistant variants. core.ac.uk

| Compound | HCV Genotype | Activity (EC₅₀) | Reference |

|---|---|---|---|

| Compound 26 | GT 1b | 36 pM | nih.govnih.gov |

| Compound 26 | GT 3a | 1.2 nM | nih.govnih.gov |

| Compound 4 | GT 1b | 6.7 pM (0.0067 nM) | researchgate.net |

| Compound 43 | GT 1b | 3 pM (0.003 nM) | core.ac.uk |

| Compound 43 | GT 2a | 59 pM (0.059 nM) | core.ac.uk |

| Compound 43 | GT 3a | 14 pM (0.014 nM) | core.ac.uk |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, G3, G4 Levels) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of fluorene (B118485) derivatives. DFT methods, such as B3LYP, are frequently used with various basis sets to obtain optimized molecular geometries and electronic properties.

For instance, studies on the 9H-fluorene scaffold have utilized the DFT/B3LYP/6–31++G(d,p) computational method to calculate the optimal structures and acidity of a range of organic Brønsted acids. researchgate.net These calculations can determine deprotonation enthalpies (ΔHacid) and Gibbs free energies (ΔGacid), providing a quantitative measure of acidity. researchgate.net Such studies have shown that the introduction of certain functional groups to the fluorene scaffold can lead to the design of superacids. researchgate.net

The reactivity and selectivity of reactions involving the fluorene skeleton, such as Friedel-Crafts acetylation, have also been investigated using DFT calculations at the B3LYP/6-31G** level of theory. By computing the total energies and Gibbs free energies of reactants, intermediates (like σ-complexes), and products, researchers can rationalize the observed product distribution, determining whether it is under kinetic or thermodynamic control.

While G3 and G4 level theories are higher-accuracy methods for thermochemical calculations, they are more computationally expensive. Their application would be particularly useful for obtaining highly accurate reaction energies and activation barriers for reactions involving 9H-fluorene-3-carboxylic acid.

Table 1: Representative DFT Functionals and Basis Sets in Fluorene System Studies

| Computational Method | Basis Set | Application |

| DFT/B3LYP | 6-31++G(d,p) | Calculation of acidity and optimal structures of 9H-fluorene based acids. researchgate.net |

| DFT/B3LYP | 6-31G** | Investigation of reactivity and selectivity in Friedel-Crafts acetylation of 9H-fluorene. |

| DFT/B3LYP | 6-31+G(d,p) | Optimization of geometries for fluorene-based azo compounds. |

Frontier Molecular Orbital (FMO) Analysis and Charge-Transfer Complex Investigations

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.comlibretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The energy and spatial distribution of these orbitals are crucial in determining a molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). youtube.comlibretexts.orgwikipedia.org

In the context of this compound, FMO analysis can predict its reactivity in various chemical reactions. The HOMO is associated with the molecule's nucleophilicity, while the LUMO relates to its electrophilicity. pku.edu.cn The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and optical properties.

Computational studies on fluorene derivatives often include FMO analysis to rationalize their electronic behavior. For example, in fluorene-based photosensitizers, the distribution of HOMO and LUMO across the molecular framework can explain the efficiency of intramolecular charge transfer upon photoexcitation.

Furthermore, 9H-fluorene derivatives can form charge-transfer (CT) complexes with suitable electron donor or acceptor molecules. doaj.orgmdpi.com The formation and properties of these complexes can be investigated computationally. For instance, studies on CT complexes involving 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid (a related compound) and tetrathiafulvalene (B1198394) (a donor) have explored the influence of hydrogen bonding and stacking interactions on the degree of charge transfer. doaj.orgmdpi.com The degree of charge transfer, which is a critical parameter for the conductivity of organic materials, can be estimated using spectroscopic methods and correlated with computational findings. mdpi.com

Table 2: Key Concepts in FMO and Charge-Transfer Analysis

| Concept | Description | Relevance to this compound |

| HOMO | Highest Occupied Molecular Orbital; associated with electron-donating ability. youtube.comlibretexts.orgwikipedia.org | Determines the nucleophilic character and sites of electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. youtube.comlibretexts.orgwikipedia.org | Determines the electrophilic character and sites of nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity, kinetic stability, and electronic transitions. |

| Charge-Transfer (CT) Complex | An association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. doaj.orgmdpi.com | Potential for forming conductive or photoactive materials. |

Molecular Dynamics Simulations and Conformational Analysis of Fluorene Carboxylic Acid Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.comnih.govnih.gov MD simulations can provide detailed information about the conformational dynamics, solvation, and interactions of molecules like this compound in various environments. mdpi.comnih.govnih.gov

A key aspect that can be investigated for this compound is the conformational preference of the carboxylic acid group. Carboxylic acids can exist in syn and anti conformations, and their relative stability can be influenced by intramolecular interactions and the surrounding solvent. nih.gov MD simulations, in conjunction with quantum mechanical calculations, can be used to determine the potential energy surface of the carboxyl group's rotation and the free energy difference between the conformers in solution. nih.gov Studies on simpler carboxylic acids, like acetic acid, have shown that while the syn conformation is often more stable in the gas phase, the anti conformation can be significantly populated in aqueous solution due to more favorable interactions with water molecules. nih.gov

MD simulations can also be employed to study the aggregation behavior of this compound in solution, which is relevant for understanding its solubility and the formation of supramolecular structures. Furthermore, if this molecule is considered for biological applications, MD simulations can model its interactions with biomacromolecules such as proteins or DNA, providing insights into potential binding modes and affinities.

Prediction and Validation of Spectroscopic Data

Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data. For this compound, theoretical calculations can provide valuable support for experimental spectroscopic studies, aiding in the structural characterization and understanding of its vibrational and electronic properties.

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies and intensities, a theoretical spectrum can be generated. Comparing this with the experimental spectrum allows for a detailed assignment of the observed vibrational modes to specific molecular motions. This has been successfully applied to related molecules like 9-fluorenone-2-carboxylic acid.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. bohrium.com These predicted chemical shifts, when compared with experimental data, can help in the unambiguous assignment of signals and confirm the molecular structure. bohrium.comnmrdb.org

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which can be correlated with the absorption bands observed experimentally. This is particularly useful for understanding the electronic structure and the nature of excited states in fluorene-based chromophores.

Structure-Property Relationship (SPR) Studies for Rational Design and Optimization

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physicochemical or biological properties. For this compound, computational SPR studies can guide the rational design of new derivatives with tailored properties.

By systematically modifying the structure of this compound in silico (e.g., by introducing different substituents at various positions on the fluorene ring) and calculating key properties for each derivative, a dataset can be generated. The properties of interest could include electronic properties (HOMO/LUMO energies, dipole moment), physicochemical properties (acidity, lipophilicity), and optical properties (absorption wavelength).

For example, computational studies on fluorene-based two-photon absorbing molecules have shown how the incorporation of different π-conjugated linkers and donor/acceptor groups influences their nonlinear optical properties. nih.gov Similarly, SPR studies on carboxylic acid isosteres provide a framework for understanding how replacing the carboxylic acid group with other acidic moieties can affect properties like acidity, lipophilicity, and membrane permeability. This knowledge is crucial for optimizing molecules for applications in materials science or medicinal chemistry.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its derivatives, computational chemistry can provide a detailed picture of the reaction pathways, transition states, and intermediates.

For example, the synthesis of substituted fluorenes often involves multi-step reaction sequences. mdpi.com The synthesis of 3-hydroxy-9H-fluorene-2-carboxylates, for instance, proceeds via a Michael addition followed by a Robinson annulation. mdpi.com Computational modeling could be used to investigate the potential energy surface of this reaction, identify the rate-determining step, and explain the observed regioselectivity.

In another example, the synthesis of polyarylated fluorene derivatives through intramolecular electrophilic aromatic substitution can be modeled to understand the cyclization process. researchgate.net DFT calculations can be used to investigate the nature of intermediates, such as radical species, that may be formed during the reaction. researchgate.net By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. This understanding can then be used to optimize reaction conditions to improve yields and selectivity.

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of 9H-fluorene-3-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum, the protons of the fluorene (B118485) ring system would appear in the aromatic region, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are dictated by the position of the carboxylic acid substituent. The methylene (B1212753) protons at the C9 position (the -CH₂- group) are expected to produce a singlet at approximately 3.9 ppm. The acidic proton of the carboxyl group is often broad and may appear far downfield, typically above 10 ppm, and its visibility can depend on the solvent used.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is particularly characteristic, appearing significantly downfield (typically >165 ppm). The aromatic carbons of the fluorene backbone resonate in the 120-150 ppm range, while the methylene carbon at C9 shows a signal at approximately 37 ppm. By comparing the observed spectrum to predicted values and data from related fluorene derivatives, a complete structural assignment can be made. mdpi.com Furthermore, the integration of signals in ¹H NMR and the absence of impurity peaks in both ¹H and ¹³C spectra serve as a reliable measure of the compound's purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl H | >10 (broad) | - |

| Aromatic H's | 7.0 - 8.5 (multiplets) | 120 - 150 |

| Methylene H's (C9) | ~3.9 (singlet) | - |

| Carbonyl C | - | >165 |

| Methylene C (C9) | - | ~37 |

Note: These are approximate values; actual shifts can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent feature is the carboxylic acid group, which gives rise to several distinct bands. A very broad O-H stretching vibration is typically observed in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching bands. vscht.czlibretexts.org The carbonyl (C=O) stretch of the carboxyl group produces a strong, sharp absorption band in the range of 1680-1710 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com The C-O stretching and O-H bending vibrations also provide characteristic bands, typically found between 1210-1320 cm⁻¹ and 900-960 cm⁻¹ (a notable broad wag), respectively. libretexts.orgspectroscopyonline.com

The fluorene nucleus is identified by aromatic C-H stretching vibrations, which appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.cz Carbon-carbon stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ region. vscht.cz

Table 2: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1710 - 1680 (strong, sharp) | C=O stretch | Carboxylic Acid |

| 1600 - 1400 | C=C stretch | Aromatic Ring |

| 1320 - 1210 | C-O stretch | Carboxylic Acid |

| 960 - 900 (broad) | O-H wag (out-of-plane bend) | Carboxylic Acid |

Mass Spectrometry (GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. The molecular formula is C₁₄H₁₀O₂, corresponding to a monoisotopic mass of approximately 210.063 g/mol .

High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement. mdpi.com This allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. nih.govnih.gov In ESI-HRMS, the compound is typically observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though derivatization of the carboxylic acid may be necessary to increase volatility. In electron ionization (EI) mode, the molecule undergoes fragmentation, providing structural information. Key fragmentation pathways for fluorene-type compounds often involve the loss of the substituent groups. For this compound, characteristic fragments would likely include the loss of the carboxyl group (-COOH, 45 Da) to yield a fluorenyl cation, or the loss of CO₂ (44 Da) followed by H. The resulting mass spectrum serves as a molecular fingerprint.

Table 3: Key Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Expected) | Information Provided |

| HRMS | [M]⁺ | ~210.0630 | Exact Mass, Elemental Formula |

| HRMS | [M+H]⁺ | ~211.0708 | Exact Mass, Elemental Formula |

| HRMS | [M+Na]⁺ | ~233.0528 | Exact Mass, Elemental Formula |

| EI-MS | [M]⁺˙ | 210 | Molecular Ion |

| EI-MS | [M-COOH]⁺ | 165 | Loss of Carboxyl Radical |